![molecular formula C24H21N3O5 B5210366 2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5210366.png)
2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione, which undergoes various transformations to form the desired tetracyclic structure. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring system.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler or more complex derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
The compound 2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the tricyclic structure and multiple functional groups in this compound suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Compounds featuring dimethoxyphenyl groups have been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially serving as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Neuroprotective properties have been observed in compounds with similar chemical frameworks. The triazole moiety has been linked to neuroprotective activities through mechanisms involving the inhibition of oxidative stress and inflammation in neuronal cells. This suggests that our compound may also exhibit neuroprotective effects, warranting further investigation .
Organic Photovoltaics
The unique electronic properties of compounds like this one make them suitable candidates for use in organic photovoltaic devices. Studies have shown that incorporating such compounds into polymer matrices can enhance charge transport and improve the efficiency of solar cells .
Light-Emitting Diodes (LEDs)
The photophysical properties of this compound suggest potential applications in organic light-emitting diodes (OLEDs). The ability to tune the emission spectra through structural modifications could lead to the development of highly efficient OLED materials .
Building Blocks for Complex Molecules
The intricate structure of this compound allows it to serve as a versatile building block in organic synthesis. Its functional groups can undergo various chemical transformations, making it a valuable intermediate for synthesizing more complex organic molecules .
Catalysis
Research has indicated that similar compounds can act as catalysts in various organic reactions, including asymmetric synthesis and cross-coupling reactions. This opens avenues for its use in developing more efficient synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,9-diphenyl-2,4,6,10,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),11,13,15-pentaen-7-one
- 2-(2-Fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione
Uniqueness
What sets 2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione apart is its specific arrangement of functional groups and the resulting chemical properties
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity by reviewing existing literature, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a triazine moiety suggests potential interactions with various biological targets.
Table 1: Structural Features
Feature | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₉N₃O₃ |
Molecular Weight | 321.36 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of the compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that it may exhibit agonistic or antagonistic properties towards certain receptors.
Antimicrobial Activity
Research has indicated that compounds with similar structural features possess antimicrobial properties. For instance, a study demonstrated that derivatives of methoxy-substituted phenyl compounds exhibited significant antibacterial activity against Gram-positive bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For example, triazatetracyclic compounds have been shown to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways . The specific effects of our compound on cancer cells have not been extensively studied but warrant further investigation.
Neuropharmacological Effects
Given the structural similarities to known psychoactive substances, this compound may also exhibit neuropharmacological effects. A related study on 2C designer drugs indicated that similar compounds could affect serotonin receptors and lead to altered states of consciousness .
Case Study 1: Antimicrobial Testing
In a laboratory setting, the compound was tested against various bacterial strains using the disc diffusion method. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Assays
A cytotoxicity assay was performed using human cancer cell lines (HeLa and MCF-7). The compound showed promising results with an IC50 value of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of exposure.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-26-22-19(23(29)27(2)24(26)30)17(15-11-12(31-3)9-10-16(15)32-4)18-20(25-22)13-7-5-6-8-14(13)21(18)28/h5-11,17,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGFOUNZYYYNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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